2-(4-Methoxyphenyl)indolizine is a compound belonging to the indolizine family, characterized by its unique structure that includes a fused pyrrole and pyridine ring. The presence of a methoxyphenyl group at the 2-position and a carbaldehyde group at the 3-position enhances its chemical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine. This compound is primarily investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities, as well as its utility in synthesizing more complex indolizine derivatives .
The synthesis of 2-(4-Methoxyphenyl)indolizine can be accomplished through several methods. A common approach involves the reaction of 4-methoxyphenylacetonitrile with pyridine-2-carbaldehyde in the presence of a base like sodium hydride. This reaction typically occurs under reflux conditions using solvents such as ethanol or methanol .
Another method described in the literature involves a one-pot two-step tandem reaction, which utilizes ultrasound irradiation to enhance reaction efficiency and yield. This method has shown promise for producing various indolizine derivatives while minimizing by-product formation .
The molecular structure of 2-(4-Methoxyphenyl)indolizine features a fused indolizine core with a methoxyphenyl substituent. The structural formula can be represented as follows:
2-(4-Methoxyphenyl)indolizine undergoes various chemical reactions:
The mechanism of action for compounds similar to 2-(4-Methoxyphenyl)indolizine typically involves binding to specific biological targets, often leading to alterations in cellular processes. Indole derivatives are known for their interactions with various receptors and enzymes.
Research indicates that indole derivatives can exhibit binding affinities within ranges that suggest significant interactions with catalytic sites on enzymes. For instance, computational studies have shown binding affinities between 7.07–8.57 kcal/mol for certain derivatives .
2-(4-Methoxyphenyl)indolizine has several notable applications:
2-(4-Methoxyphenyl)indolizine is a nitrogen-fused bicyclic compound featuring a 10π-electron aromatic system. Its structure comprises a pyrrole ring fused to a pyridine ring (pyrrolo[1,2-a]pyridine), substituted at the C2 position with a 4-methoxyphenyl group. This scaffold is formally identified by CAS Registry Number 101624-26-4 and molecular formula C₁₆H₁₃NO₂ (molecular weight: 251.28 g/mol) [4] [6]. Indolizines belong to the bridgehead nitrogen heterocycle family, distinguished from indoles by the nitrogen atom’s position outside the ring fusion point. The 4-methoxyphenyl substituent enhances the compound’s electronic profile, making it a privileged structure in antimicrobial, anticancer, and antimycobacterial agent development [2] [3] [7].
The indolizine nucleus exhibits a unique electron distribution: the pyrrole-like ring is electron-rich, while the pyridine-like ring is electron-deficient. This bipolar character facilitates diverse non-covalent interactions with biological targets, including:
Table 1: Bioactive Indolizine Derivatives and Their Applications
Compound Name | Biological Activity | Target/Mechanism |
---|---|---|
Indolizine-1-carbonitrile 5b | Antifungal (MIC = 8–32 µg/mL) | Fungal 14α-demethylase inhibition |
Indolizine-1-carbonitrile 5g | Antibacterial (MIC = 16–256 µg/mL) | Bacterial tyrosine phosphatase |
Phenstatin-indolizine hybrids | Anticancer (GI₅₀ < 1 µM) | Tubulin polymerization inhibition |
Pyrrolo[1,2-a]pyrazine-indolizines | Antimycobacterial (MIC = 1.6 µg/mL) | Mycobacterium tuberculosis H37Rv |
Data compiled from [2] [3] [7]
Synthetic versatility further elevates the indolizine core’s utility. Key methodologies include:
The 4-methoxyphenyl group at C2 critically influences the compound’s pharmacological profile through three mechanisms:
Electronic Effects
Steric and Conformational Effects
Bioactivity Modulation
Table 2: Impact of C2 Substituents on Indolizine Bioactivity
Substituent | Antifungal MIC (µg/mL) | Tubulin Inhibition IC₅₀ (µM) | Log P |
---|---|---|---|
4-Methoxyphenyl | 8–32 | 0.8–1.2 | 3.1 |
2,4-Dichlorophenyl | 8–32 | 1.5–2.0 | 3.8 |
Phenyl | 32–128 | >5 | 2.7 |
4-Nitrophenyl | >256 | Inactive | 2.9 |
Early Developments (1950s–1990s)
Indolizine chemistry emerged with the Chichibabin synthesis (1927), but medicinal interest ignited in the 1950s with isolations of bioactive natural derivatives:
Modern Methodologies (2000s–Present)
Twenty-first-century innovations addressed synthetic limitations:
Table 3: Key Milestones in Indolizine-Based Drug Discovery
Year | Development | Significance |
---|---|---|
1966 | Isolation of camptothecin | Validated indolizines as anticancer scaffolds |
1997 | Tiagabine (GAT1 inhibitor) approval | Demonstrated CNS activity of reduced indolizines |
2013 | Phenstatin-indolizine hybrids | Achieved sub-µM tubulin inhibition |
2018 | Ultrasound-synthesized carbonitriles | Broad-spectrum antimicrobials with MICs < 10 µg/mL |
2024 | Azoindolizine photoswitches | Enabled photopharmacology applications |
Current Therapeutic Applications
2-(4-Methoxyphenyl)indolizine derivatives show promise in:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3